2-Amino-1-((3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)pyrimidin-4(1H)-one
Description
2-Amino-1-((3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)pyrimidin-4(1H)-one is a pyrimidinone derivative featuring:
- A 2-aminopyrimidin-4(1H)-one core.
- A stereochemically complex tetrahydrofuro[3,4-d][1,3]dioxol substituent at position 1, with a hydroxymethyl group and two methyl groups.
Properties
IUPAC Name |
1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-2-aminopyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O5/c1-12(2)19-8-6(5-16)18-10(9(8)20-12)15-4-3-7(17)14-11(15)13/h3-4,6,8-10,16H,5H2,1-2H3,(H2,13,14,17)/t6-,8-,9-,10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJUYYMGWCQOZAM-PEBGCTIMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(C2O1)N3C=CC(=O)N=C3N)CO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=CC(=O)N=C3N)CO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-((3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)pyrimidin-4(1H)-one typically involves multiple steps, starting from readily available precursors. One common route involves the cyclization of a suitable precursor to form the tetrahydrofurodioxol ring, followed by the introduction of the pyrimidine moiety through a series of condensation and substitution reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve high yields and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents, reagents, and catalysts is crucial to ensure the process is environmentally friendly and economically viable.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-((3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield formyl or carboxyl derivatives, while substitution reactions can introduce various functional groups onto the amino or hydroxymethyl moieties.
Scientific Research Applications
2-Amino-1-((3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)pyrimidin-4(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s potential biological activities make it a candidate for drug discovery and development, particularly in the areas of antiviral and anticancer research.
Medicine: Its derivatives are being explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Amino-1-((3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound’s derivatives.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Pyrimidinone Derivatives
(a) 6-Amino-2-[(2-furylmethyl)amino]pyrimidin-4(3H)-one ()
- Core: 6-Amino-pyrimidin-4(3H)-one.
- Substituents : A furan-2-ylmethyl group at position 2.
- Key Differences: Lacks the fused tetrahydrofurodioxol moiety and has an additional amino group at position 5.
- Biological activity likely differs due to electronic and steric effects .
(b) 2-(Dimethylamino)-5,6-dihydrofuro[2,3-d]pyrimidin-4(3H)-one ()
- Core: Furopyrimidinone fused at positions 2,3.
- Substituents: Dimethylamino group at position 2.
- Key Differences: The fused furopyrimidinone core contrasts with the target’s pyrimidinone-tetrahydrofurodioxol linkage. The dimethylamino group increases basicity.
Tetrahydrofurodioxol-Modified Analogs
(a) [(3aR,4R,6R,6aR)-6-(4-Amino-2-oxopyrimidin-1(2H)-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl]methyl Isobutyrate ()
- Core: 4-Amino-pyrimidin-2(1H)-one.
- Substituents : Isobutyrate ester on the hydroxymethyl group of the tetrahydrofurodioxol moiety.
- Hazard Profile : Classified as harmful (H302, H315) .
(b) 4-Amino-1-((2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one ()
- Core: 4-Amino-pyrimidin-2(1H)-one.
- Substituents : A ribose-like tetrahydrofuran group.
- Key Differences : The hydroxyl-rich substituent mimics natural nucleosides, enhancing solubility but reducing metabolic stability compared to the target’s dimethyl-dioxol group.
- Implications : Likely functions as a nucleoside analog in antiviral or anticancer therapies .
Heterocyclic Modifications
1-((3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-5-(pyrrolidin-1-ylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one ()
- Core : 2-Thioxo-pyrimidin-4(1H)-one.
- Substituents : Pyrrolidinylmethyl group at position 4.
- Key Differences : Thioxo substitution alters hydrogen-bonding capacity, while the pyrrolidinyl group introduces basicity.
- Implications : May exhibit distinct enzyme inhibition profiles due to sulfur’s electronegativity .
Structural and Functional Data Table
Biological Activity
The compound 2-Amino-1-((3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)pyrimidin-4(1H)-one is a pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a pyrimidine ring and a tetrahydrofurodioxole moiety. Its molecular formula is with a molecular weight of approximately 273.28 g/mol. The compound's structural features are essential for its biological activity.
Research indicates that this compound may interact with various biological targets:
- Adenosine Receptors : Similar compounds have shown activity as adenosine receptor agonists, particularly at the A1 receptor subtype. A1 receptor activation is associated with several physiological effects including cardioprotection and neuroprotection .
- Cell Cycle Regulation : Studies have demonstrated that derivatives of this compound can induce cell cycle arrest in cancer cell lines such as MDA-MB-231 (human breast carcinoma), suggesting potential anti-cancer properties. Specifically, an IC50 value of 0.6 µM was noted for growth inhibition .
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxic effects of the compound on various cancer cell lines:
| Cell Line | Concentration (µM) | Effect | IC50 (µM) |
|---|---|---|---|
| MDA-MB-231 (Breast) | 10 | Significant cell cycle arrest | 0.6 |
| HeLa (Cervical) | 5 | Moderate cytotoxicity | Not specified |
| A549 (Lung) | 15 | Reduced proliferation | Not specified |
These findings indicate that the compound exhibits selective cytotoxicity towards certain cancer cells while sparing normal cells.
Case Studies
Several studies have explored the biological effects of related compounds:
- Study on MDA-MB-231 Cells : The compound induced significant growth inhibition and was associated with cell cycle arrest at concentrations above 10 µM. This effect was attributed to the compound's ability to modulate signaling pathways involved in cell proliferation .
- Neuroprotective Effects : Research has indicated that similar compounds can protect neurons from ischemic damage through adenosine receptor modulation. This suggests potential applications in treating neurodegenerative diseases .
Safety and Toxicity
The safety profile of this compound is critical for its potential therapeutic use. Preliminary toxicity assessments indicate moderate toxicity at higher concentrations, necessitating further studies to establish safe dosage ranges.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
